2-Bromo-5-methylphenylboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

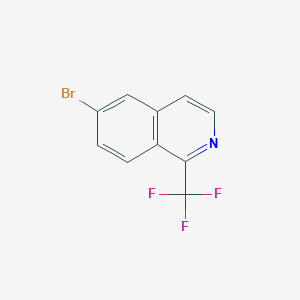

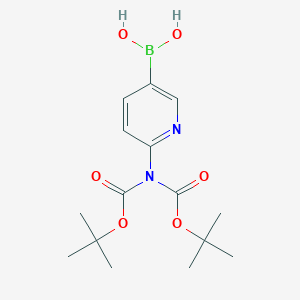

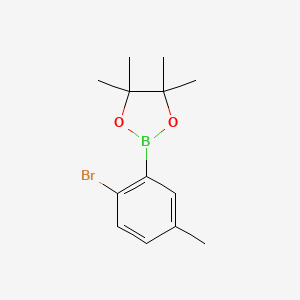

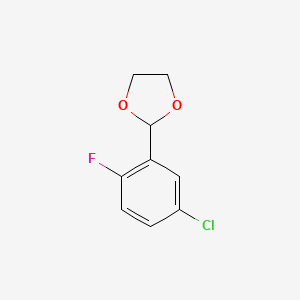

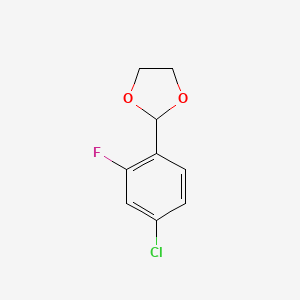

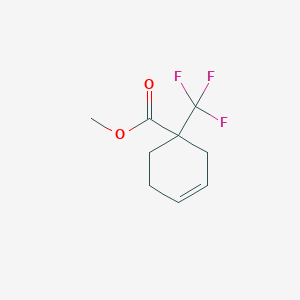

2-Bromo-5-methylphenylboronic acid pinacol ester is a chemical compound with the IUPAC name 2-(5-bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 297 . The compound is typically stored at temperatures between 2-8°C and is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 2-Bromo-5-methylphenylboronic acid pinacol ester is 1S/C13H18BBrO2/c1-9-6-7-10(15)8-11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 .Physical And Chemical Properties Analysis

2-Bromo-5-methylphenylboronic acid pinacol ester is a solid at room temperature . It has a molecular weight of 297 . The compound is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique

Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura (SM) coupling reaction is a prominent application of boronic acid esters, including 2-Bromo-5-methylphenylboronic acid pinacol ester . This reaction is used to conjoin chemically differentiated fragments, facilitating the formation of carbon-carbon bonds under mild conditions. The process is highly valued for its functional group tolerance and the use of environmentally benign organoboron reagents .

Protodeboronation Reactions

Protodeboronation of pinacol boronic esters, such as 2-Bromo-5-methylphenylboronic acid pinacol ester , is a critical step in organic synthesis. It allows for the formal anti-Markovnikov hydromethylation of alkenes, expanding the toolkit for creating complex organic molecules. This reaction is particularly valuable for the synthesis of pharmaceuticals and natural products .

Synthesis of Boronic Esters

The synthesis and purification of boronic esters are essential in chemical research. 2-Bromo-5-methylphenylboronic acid pinacol ester serves as a stable and easily purifiable reagent, making it a workhorse in the synthesis of new chemical entities. Its stability and ease of handling facilitate its use in various synthetic applications .

Drug Design and Delivery

Boronic acids and their esters, including 2-Bromo-5-methylphenylboronic acid pinacol ester , are considered for the design of new drugs and drug delivery systems. They are particularly useful as boron-carriers in neutron capture therapy, a targeted cancer treatment method. However, their stability in aqueous solutions is a significant factor in their applicability .

Functional Group Transformations

The boron moiety in 2-Bromo-5-methylphenylboronic acid pinacol ester can be transformed into a wide range of functional groups. This versatility is crucial for reactions involving oxidations, aminations, halogenations, and various carbon-carbon bond-forming processes such as alkenylations, alkynylations, and arylations .

Stability and Reactivity Studies

Studying the stability and reactivity of boronic esters like 2-Bromo-5-methylphenylboronic acid pinacol ester is vital for their application in long-term research projects. Understanding their behavior under different conditions helps in designing more efficient and robust synthetic routes .

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . It is recommended to avoid breathing mist, gas or vapours and avoid contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

Mécanisme D'action

Target of Action

Boronic esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions . They are known to interact with various organic compounds in these reactions .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This reaction involves the cross-coupling of an organoboron compound (like our compound) with an organic halide or triflate using a palladium catalyst . The boron moiety in the compound can be converted into a broad range of functional groups .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in organic synthesis, leading to the formation of biaryl compounds . The downstream effects include the synthesis of various organic compounds with diverse structures and properties .

Pharmacokinetics

It’s important to note that boronic esters, including this compound, are generally stable and easy to purify . They are usually bench stable, which suggests good stability and potential bioavailability .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of various organic compounds, which can have diverse applications in chemical and pharmaceutical industries .

Action Environment

The action of 2-Bromo-5-methylphenylboronic acid pinacol ester can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, which is a key step in many reactions involving these compounds, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

Propriétés

IUPAC Name |

2-(2-bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BBrO2/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJHHWWBXRBEPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BBrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![t-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate, 95%](/img/structure/B6306330.png)

![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6306370.png)

![2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6306417.png)